2-Amino-4-thiazolyl acetate
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Overview
Description
4-Thiazolol,2-amino-,acetate(ester)(9ci) is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, drugs, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolol,2-amino-,acetate(ester)(9ci) typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method is the esterification of 2-amino-4-thiazolol with acetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 4-Thiazolol,2-amino-,acetate(ester)(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolol,2-amino-,acetate(ester)(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Thiazolol,2-amino-,acetate(ester)(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-Thiazolol,2-amino-,acetate(ester)(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-Thiazolol,2-amino-,acetate(ester)(9ci) is unique due to its specific functional groups and ester linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-4-yl) acetate |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)9-4-2-10-5(6)7-4/h2H,1H3,(H2,6,7) |
InChI Key |
PYBFUAILVOXGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CSC(=N1)N |
Origin of Product |
United States |
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